

A Comprehensive Technical Guide to Triphenoxyaluminum

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Compound of Interest

Compound Name: Triphenoxyaluminum

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This in-depth guide provides core chemical data, experimental protocols, and mechanistic insights into **triphenoxyaluminum**, a versatile organoaluminum compound with significant applications in organic synthesis.

Core Chemical Data: Triphenoxyaluminum

Triphenoxyaluminum, also known as aluminum phenoxide, is an organometallic compound that serves as a key reagent and catalyst in various chemical transformations. Its physical and chemical properties are summarized below.

Property	Value	Citation
CAS Number	15086-27-8	[1]
Molecular Formula	C ₁₈ H ₁₅ AlO ₃	
Molecular Weight	306.3 g/mol	
Appearance	White to light yellow solid	
Melting Point	156 °C	
Density	1.025 g/cm ³	
Solubility	Soluble in organic solvents. Reacts with water.	
Synonyms	Aluminum phenoxide, Aluminium triphenolate, Aluminum trisphenolate	

Experimental Protocols

Synthesis of Triphenoxyaluminum

A direct synthesis of **triphenoxyaluminum** can be achieved through the reaction of aluminum metal with phenol.[\[2\]](#)

Materials:

- Aluminum (metal turnings or powder)
- Phenol
- Mercuric chloride (catalyst, optional, for activation of aluminum)[\[3\]](#)
- Reaction vessel with a reflux condenser and a means for inert gas blanketing (e.g., nitrogen or argon)

Procedure:

- To a reaction vessel charged with 8100 parts of phenol, add 27 parts of aluminum metal.[4]
- For enhanced reactivity, a catalytic amount of mercuric chloride (e.g., 0.001 mole per mole of aluminum) can be added to activate the aluminum surface by disrupting the passivating oxide layer.[3][5]
- The vessel is then sealed and the atmosphere is replaced with an inert gas like nitrogen to prevent oxidation.
- The reaction mixture is heated to 150 °C.[4]
- The reaction is typically allowed to proceed for 3 to 4 hours to ensure high conversion.[2]
- The progress of the reaction can be monitored by the evolution of hydrogen gas, which ceases upon completion. The reaction equation is: $2 \text{ Al} + 6 \text{ C}_6\text{H}_5\text{OH} \rightarrow 2 \text{ Al}(\text{OC}_6\text{H}_5)_3 + 3 \text{ H}_2$. [2]
- Upon completion, the resulting **triphenoxyaluminum** can be used directly in a subsequent reaction or isolated by cooling the mixture and removing the excess phenol under reduced pressure.

Safety Precautions:

- The reaction should be carried out in a well-ventilated fume hood due to the evolution of flammable hydrogen gas.
- Phenol is corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.
- Mercuric chloride is highly toxic and should be handled with extreme care.

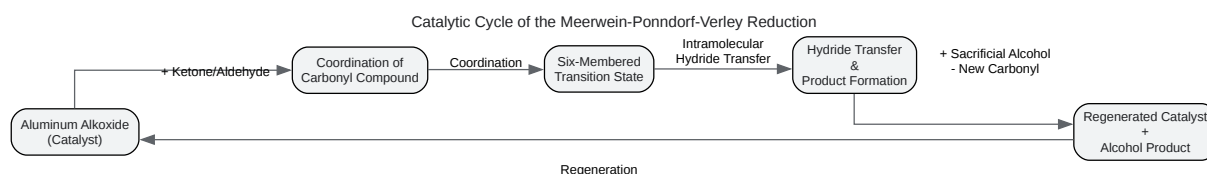
Reaction Mechanisms Involving Triphenoxyaluminum

Triphenoxyaluminum and other aluminum alkoxides are well-known catalysts for the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols.[6][7]

The Meerwein-Ponndorf-Verley (MPV) Reduction

Catalytic Cycle

The MPV reduction is a highly chemoselective reaction that proceeds through a six-membered ring transition state.^{[6][8][9]} The catalytic cycle involves the coordination of the carbonyl compound to the aluminum alkoxide, followed by an intramolecular hydride transfer.



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Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.

Description of the Catalytic Cycle:

- **Coordination:** The carbonyl oxygen of the aldehyde or ketone coordinates to the aluminum center of the aluminum alkoxide (e.g., **triphenoxyaluminum**), increasing the electrophilicity of the carbonyl carbon.^[6]
- **Transition State Formation:** A six-membered cyclic transition state is formed, involving the aluminum atom, the carbonyl group, and one of the alkoxide ligands.^{[6][8]}
- **Hydride Transfer:** A hydride ion is transferred from the alpha-carbon of the alkoxide ligand to the carbonyl carbon of the substrate.^[8]
- **Product Release:** The newly formed alcohol is coordinated to the aluminum center, and the original alkoxide is released as a new carbonyl compound (e.g., acetone if aluminum isopropoxide is used).

- Catalyst Regeneration: The alcohol product is displaced by a molecule of the sacrificial alcohol (e.g., isopropanol), regenerating the aluminum alkoxide catalyst for the next cycle.[8]

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